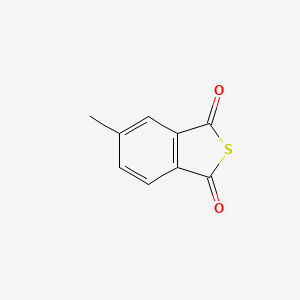

5-Methyl-2-benzothiophene-1,3-dione

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

106940-85-6 |

|---|---|

分子式 |

C9H6O2S |

分子量 |

178.21 g/mol |

IUPAC名 |

5-methyl-2-benzothiophene-1,3-dione |

InChI |

InChI=1S/C9H6O2S/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3 |

InChIキー |

KPBJRIDPXOFOKB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)C(=O)SC2=O |

製品の起源 |

United States |

Derivatization and Functionalization Strategies of 5 Methyl 2 Benzothiophene 1,3 Dione

Chemical Modification at the Methyl Group

The methyl group at the 5-position of the benzothiophene (B83047) ring serves as a handle for various functionalization reactions, typical for benzylic methyl groups on an aromatic core. These modifications can introduce new functionalities, which can in turn be used for further derivatization or to modulate the molecule's properties.

Oxidation: The methyl group can potentially be oxidized to afford the corresponding carboxylic acid, 2-benzothiophene-1,3-dione-5-carboxylic acid. This transformation is generally achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under reflux conditions, a common method for the oxidation of alkyl groups on aromatic rings. studyrocket.co.uk Similarly, the oxidation of methylthiophenes to thiophenecarboxylic acids has been successfully carried out using reagents like sodium dichromate. psu.edu This conversion to a carboxylic acid group provides a valuable synthetic intermediate for the formation of amides, esters, and other derivatives.

Halogenation: Another potential modification is the free-radical halogenation of the methyl group. Under UV light or with a radical initiator, the methyl group can be converted to a halomethyl group (e.g., bromomethyl or chloromethyl). libretexts.org This reaction proceeds via a free-radical mechanism, leading to the substitution of one or more hydrogen atoms of the methyl group with a halogen. libretexts.org The resulting halomethyl derivative is a highly reactive intermediate, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Reactions Involving the Dione (B5365651) Carbonyls

The 1,3-dione moiety of 5-Methyl-2-benzothiophene-1,3-dione contains two electrophilic carbonyl carbons, making it a prime target for nucleophilic attack and condensation reactions. The reactivity of these carbonyl groups is central to many of the derivatization strategies for this molecule.

The electron-deficient nature of the dione carbonyls makes them highly susceptible to reactions with various nucleophiles. vulcanchem.com For instance, they can undergo condensation reactions with active methylene (B1212753) compounds. A notable example is the reaction with 1,3-cyclohexanedione (B196179) in the presence of a base, which can lead to the formation of more complex fused heterocyclic systems. vulcanchem.com

Furthermore, reactions with amine-containing nucleophiles can be used to construct novel heterocyclic rings. The reaction of the related benzo[b]thiophene-2,3-dione (B19949) with amidrazones, for example, results in the formation of 1,2,4-triazine-5,6-dione derivatives. This type of reaction involves an initial nucleophilic attack by the amine, followed by cyclization and dehydration to yield the fused heterocyclic product.

Functionalization of the Thiophene (B33073) Ring System

Functionalization of the thiophene ring system can occur either at the sulfur atom or on the carbon atoms of the thiophene ring, although the latter is less common for this particular scaffold due to the presence of the dione group.

Oxidation of the Sulfur Atom: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) or a sulfone (thiophene-1,1-dioxide). This transformation significantly alters the electronic properties and geometry of the benzothiophene core. The oxidation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The resulting benzothiophene-1,1-dioxides have been investigated for their applications in materials science. mdpi.comnih.gov

Electrophilic Substitution on the Aromatic System: While the dione functionality deactivates the thiophene ring towards electrophilic attack, the benzene (B151609) ring remains susceptible to substitution. The position of substitution on the benzene ring is directed by the existing substituents. The methyl group at the 5-position is an activating group and is ortho-, para-directing. libretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur at the 4- and 6-positions of the benzothiophene ring system. For example, bromination of a substituted benzothiophene can lead to substitution on the benzene ring. rsc.org

| Reaction | Reagents and Conditions | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-methyl-2-benzothiophene-1,3-dione and 6-Nitro-5-methyl-2-benzothiophene-1,3-dione |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 4-Bromo-5-methyl-2-benzothiophene-1,3-dione and 6-Bromo-5-methyl-2-benzothiophene-1,3-dione |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-methyl-2-benzothiophene-1,3-dione and 6-Acyl-5-methyl-2-benzothiophene-1,3-dione |

Incorporation into Polycyclic and Fused Heterocyclic Systems

A significant area of research involving this compound and its derivatives is their use as building blocks for the synthesis of more complex polycyclic and fused heterocyclic systems. These larger structures often exhibit interesting photophysical properties and biological activities.

One prominent strategy involves the reaction of functionalized benzothiophenes with other cyclic compounds. For example, 3-amino-2-formyl-functionalized benzothiophenes react with 1,3-diones to form benzothiopheno[3,2-b]quinolin-1-one derivatives. nih.gov This reaction, a domino sequence, leads to the construction of a new fused pyridine (B92270) ring. The yields of these reactions are often good to excellent, as shown in the table below.

| Benzothiophene Reactant | 1,3-Dione Reactant | Product | Yield (%) |

|---|---|---|---|

| 3-amino-7-nitro-2-formylbenzothiophene | 1,3-Cyclohexanedione | 7-Nitro-3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one | 90 |

| 3-amino-7-nitro-2-formylbenzothiophene | 5-Methyl-1,3-cyclohexanedione | 2-Methyl-7-nitro-3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one | 88 |

| 3-amino-7-nitro-2-formylbenzothiophene | 5-Propyl-1,3-cyclohexanedione | 2-Propyl-7-nitro-3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one | 83 |

Data sourced from a study on domino reactions for synthesizing benzothiophene-derived chemical entities. nih.gov

Furthermore, the benzothiophene core can be incorporated into other fused systems, such as diazaphosphinane derivatives, through reactions with appropriate reagents like phosphorus pentasulfide. rsc.orgresearchgate.net The development of synthetic routes to fused aromatic diones like benzo[1,2-b:6,5-b']dithiophene-4,5-dione also highlights the utility of benzothiophene diones as precursors to extended π-conjugated systems for applications in organic electronics. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 5 Methyl 2 Benzothiophene 1,3 Dione

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Crystal Packing

Intermolecular Interactions and Supramolecular Assembly

Without crystal structure data, a definitive analysis of the intermolecular forces—such as hydrogen bonds, π-π stacking, or van der Waals interactions—that govern the crystal packing and formation of any supramolecular assemblies is not possible.

Tautomerism and Conformational Dynamics in the Solid State

The potential for tautomerism, such as the enol form of the dione (B5365651), and the specific conformational dynamics of the molecule within a crystal lattice remain uninvestigated. Such studies would rely on crystallographic evidence.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Detailed NMR spectroscopic data for 5-Methyl-2-benzothiophene-1,3-dione, which would provide insight into the electronic environment of the nuclei and the connectivity of atoms, are not available in the literature.

2D NMR Techniques for Connectivity and Stereochemistry

Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecule's connectivity. No such 2D NMR studies have been published for this compound.

Variable Temperature NMR for Conformational Equilibrium

Studies using variable temperature NMR, which can reveal information about conformational changes and energy barriers to rotation within the molecule, have not been performed or reported for this compound.

Vibrational Spectroscopic Characterization (IR and Raman)

While general vibrational frequencies can be predicted through computational methods, specific experimental Infrared (IR) and Raman spectra for this compound are not found in the scientific literature. These spectra are crucial for identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the carbonyl (C=O) and thiophene (B33073) ring vibrations.

Interpretation of Characteristic Vibrational Modes of the Dione and Thiophene Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the structural arrangement of a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent dione and thiophene moieties.

The most prominent features in the IR spectrum arise from the carbonyl (C=O) stretching vibrations of the dione group. Due to the presence of two carbonyl groups in an α-dicarbonyl arrangement within a five-membered ring, their symmetric and asymmetric stretching vibrations are expected to appear as strong absorptions in the region of 1720-1780 cm⁻¹. The precise frequencies are influenced by ring strain and the electronic effects of the fused benzene (B151609) and thiophene rings.

The thiophene moiety gives rise to several characteristic vibrations. The C-S stretching vibration typically appears as a weak to medium band in the fingerprint region, generally between 600 and 800 cm⁻¹. The aromatic C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ range, often overlapping with the absorptions from the fused benzene ring. The C-H stretching vibrations of the thiophene and benzene rings will be observed above 3000 cm⁻¹. The methyl group attached to the benzene ring will exhibit characteristic C-H stretching and bending vibrations.

A detailed analysis of the vibrational frequencies, based on data from related benzothiophene (B83047) structures, allows for a comprehensive understanding of the molecular structure.

Table 1: Predicted Characteristic IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | Dione | 1750 - 1780 | Strong |

| Symmetric C=O Stretch | Dione | 1720 - 1750 | Strong |

| Aromatic C=C Stretch | Benzene/Thiophene | 1400 - 1600 | Medium to Strong |

| C-H Stretch (Aromatic) | Benzene/Thiophene | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | Methyl | 2850 - 2970 | Medium |

| C-H Bend (Methyl) | Methyl | 1375 - 1470 | Medium |

| C-S Stretch | Thiophene | 600 - 800 | Weak to Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which for C₉H₆O₂S is 178.0089. This precise measurement is crucial for unequivocally confirming the molecular formula.

Electron impact (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable information about the molecule's structure. The fragmentation pattern of this compound is expected to be influenced by the stability of the resulting fragments. The molecular ion peak (M⁺˙) should be observed at m/z 178.

The fragmentation pathways can be predicted based on the structure and studies of related compounds, such as Benzo[b]thiophene-2,3-dione (B19949). sapub.org Key fragmentation steps are likely to involve the loss of neutral molecules like carbon monoxide (CO) and the cleavage of the thiophene ring.

A plausible primary fragmentation pathway involves the sequential loss of two carbon monoxide molecules from the dione moiety. This would result in fragment ions at m/z 150 ([M-CO]⁺˙) and m/z 122 ([M-2CO]⁺˙). The loss of the methyl group (CH₃) could also occur, leading to a fragment at m/z 163. Further fragmentation of the benzothiophene core would lead to smaller characteristic ions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Fragmentation Pathway |

| 178 | [M]⁺˙ | [C₉H₆O₂S]⁺˙ | Molecular Ion |

| 150 | [M-CO]⁺˙ | [C₈H₆OS]⁺˙ | Loss of one molecule of carbon monoxide |

| 122 | [M-2CO]⁺˙ | [C₇H₆S]⁺˙ | Loss of two molecules of carbon monoxide |

| 163 | [M-CH₃]⁺ | [C₈H₃O₂S]⁺ | Loss of a methyl radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Rearrangement and fragmentation of the benzothiophene core |

Reactivity and Mechanistic Investigations of 5 Methyl 2 Benzothiophene 1,3 Dione

Nucleophilic and Electrophilic Reactions of the Dione (B5365651) System

The dione moiety in 5-Methyl-2-benzothiophene-1,3-dione is the primary site for nucleophilic attack. The two carbonyl groups, being strongly electron-withdrawing, render the carbonyl carbons highly electrophilic. This facilitates reactions with a wide range of nucleophiles. For instance, hydrolysis of the anhydride (B1165640) can occur, leading to the formation of the corresponding dicarboxylic acid. The reaction with alcohols (alcoholysis) would yield monoesters, and aminolysis with amines would result in the formation of amides.

Electrophilic reactions, on the other hand, are less common at the dione system itself. Instead, electrophilic substitution would preferentially occur on the electron-rich benzene (B151609) ring, guided by the directing effects of the methyl group and the fused thiophene (B33073) ring system.

Rearrangement Reactions and Their Mechanisms

Rearrangement reactions involving the benzothiophene (B83047) core can be initiated under thermal or photochemical conditions. While specific studies on this compound are not extensively documented, related benzothiophene derivatives are known to undergo rearrangements. These can include skeletal rearrangements where the positions of the sulfur and carbon atoms are altered, potentially leading to the formation of isomeric structures. The mechanisms for such transformations often involve complex intermediates, including thioketenes or bicyclic species, arising from the cleavage and subsequent reformation of bonds within the heterocyclic ring.

Oxidation Pathways and Sulfur Reactivity within the Benzothiophene Core

The sulfur atom in the benzothiophene core is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone (S,S-dioxide). These oxidation reactions significantly alter the electronic properties and reactivity of the molecule. The sulfoxide and sulfone derivatives are of interest as they can participate in a variety of synthetic transformations, including cycloaddition and elimination reactions. The increased electron-withdrawing nature of the oxidized sulfur species can also influence the reactivity of the dione system.

Cycloaddition Reactions Involving the Benzothiophene Scaffold

The benzothiophene scaffold can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. For instance, the benzene ring of the benzothiophene system can undergo [4+2] cycloaddition (Diels-Alder reaction) with highly reactive dienophiles, although this often requires harsh conditions due to the aromatic stability of the benzene ring. More commonly, the thiophene ring, particularly after oxidation to the sulfone, can act as a diene in Diels-Alder reactions, often with subsequent extrusion of sulfur dioxide to form a new carbocyclic ring.

Kinetics and Thermodynamics of Key Reactions

The kinetics of reactions involving this compound are influenced by several factors, including the nature of the reactant, the solvent, and the temperature. For nucleophilic acyl substitution reactions at the dione system, the rate is dependent on the nucleophilicity of the attacking species and the stability of the tetrahedral intermediate. Thermodynamic considerations, such as the relative stability of reactants and products, will determine the position of equilibrium for reversible reactions like hydrolysis. The aromaticity of the benzothiophene system provides a significant thermodynamic barrier to reactions that would disrupt this stability.

Computational and Theoretical Studies of 5 Methyl 2 Benzothiophene 1,3 Dione

Molecular Docking Simulations for Ligand-Target Interactions

While computational studies have been conducted on related benzothiophene (B83047) derivatives, the strict requirement to focus exclusively on 5-Methyl-2-benzothiophene-1,3-dione prevents the inclusion of data from these analogous compounds. Further research would be required to generate the specific data needed to populate the requested article structure.

Analysis of Binding Modes and Interaction Energies

The analysis of binding modes and the calculation of interaction energies are fundamental in computational chemistry for predicting how a ligand might interact with a biological target, such as a protein. This is typically achieved through molecular docking and molecular dynamics (MD) simulations, followed by binding free energy calculations.

For instance, in studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives, which share the core benzothiophene structure, molecular docking is employed to identify the most favorable binding poses within a protein's active site. acs.org These docking studies calculate a binding energy score, indicating the strength of the interaction. For a series of these derivatives, binding energies against a specific protein target (human IgM Fc Domain, PDB ID: 4JVW) were found to be in the range of -7.5 to -8.0 kcal/mol, suggesting strong and favorable interactions. acs.org

Following docking, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) analysis is often used to further refine the understanding of binding energy. This method decomposes the total binding free energy into constituent parts, providing deeper insight into the forces driving the interaction. Key contributors to the binding energy in related benzothiophene systems include: acs.org

Van der Waals interactions: Forces between the atoms of the ligand and the protein.

Coulombic interactions: Electrostatic forces, which can be significant for polar molecules.

Lipophilic interactions: Favorable interactions in nonpolar environments.

These computational techniques allow researchers to visualize and quantify the specific atomic contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 1: Example of Calculated Binding Energies for Benzo[b]thiophene Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| BTAP1 | 4JVW | -8.0 |

| BTAP2 | 4JVW | -7.5 |

| BTAP3 | 4JVW | -7.6 |

Data from a study on Benzo[b]thiophene-2-carbaldehyde derivatives, illustrating typical binding energy values obtained through molecular docking. acs.org

Elucidation of Molecular Recognition Principles

Molecular recognition describes the specific interaction between two or more molecules through noncovalent forces. Computational studies are crucial for elucidating the principles that govern this recognition for a given compound. The stability and specificity of a ligand-receptor complex are determined by a combination of factors, including shape complementarity and the pattern of intermolecular forces.

Molecular dynamics simulations provide a dynamic view of the molecular recognition process. By simulating the movement of the ligand and protein over time, researchers can assess the stability of the binding pose. Key parameters analyzed in these simulations for related benzothiophene systems include: acs.org

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked pose. Low and stable RMSD values indicate a stable complex.

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and persistence of hydrogen bonds over the simulation, which are critical for specificity and affinity.

For benzothiophene derivatives, computational analyses have shown that Coulombic, van der Waals, and lipophilic interactions are significant contributors to the stabilization of the complex. acs.org The methyl group at the 5-position of this compound would likely enhance lipophilicity, potentially influencing its interactions with hydrophobic pockets in a target protein.

Prediction of Photophysical Properties and Electronic Transitions

The photophysical properties of a molecule, such as its absorption and emission of light, are dictated by its electronic structure. Time-dependent density functional theory (TD-DFT) is a primary quantum chemical method used to predict these properties. It allows for the calculation of excited-state energies, which correspond to the absorption of light and subsequent electronic transitions.

Spectroscopic investigations on related benzothiophene derivatives have identified π → π* transitions as a key feature. acs.org These transitions occur when an electron is excited from a π bonding orbital to a π* antibonding orbital, which is common in conjugated systems like the benzothiophene ring. The presence of the dione (B5365651) group and the methyl substituent in this compound would modulate the energies of these transitions.

Key parameters derived from these quantum chemical calculations include:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap is often associated with higher reactivity and can indicate the wavelength of light the molecule will absorb. acs.org For a series of designed 5-Methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene derivatives, the HOMO-LUMO gap was found to be a critical parameter influencing their electronic properties. acs.org

Electronic Transitions: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the oscillator strengths (a measure of the transition probability).

For example, studies on Benzo[b]thiophene-2-carbaldehyde derivatives revealed varying HOMO-LUMO energy gaps depending on the substituent, with values ranging from 3.22 eV to 3.59 eV, which in turn influences their molecular stability and reactivity potential. acs.org These findings demonstrate how computational methods can be used to predict and understand the electronic behavior that underpins a molecule's photophysical properties.

Table 2: Example of Calculated Quantum Chemical Properties for Benzothiophene Derivatives

| Compound | HOMO-LUMO Energy Gap (ΔE) | Global Hardness (η) | Global Softness (S) |

|---|---|---|---|

| BTAP2 | 3.22 eV | - | 0.62 |

| BTAP3 | 3.59 eV | 1.8 | - |

Data from a study on Benzo[b]thiophene-2-carbaldehyde derivatives, illustrating key quantum chemical parameters. acs.org

Advanced Applications of 5 Methyl 2 Benzothiophene 1,3 Dione and Its Derivatives in Functional Material Design

Role as Building Blocks in Organic Electronic Materials

The benzothiophene (B83047) core is a well-established and highly valued component in the field of organic electronics. Its rigid, planar structure and sulfur-containing aromatic system facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport. Derivatives of structures like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) are renowned for their high charge carrier mobilities and stability, making them ideal for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govnih.govresearchgate.net The introduction of a 1,3-dione moiety onto the benzothiophene framework, as seen in 5-Methyl-2-benzothiophene-1,3-dione, adds a strong electron-withdrawing character, significantly influencing the molecule's electronic properties and potential applications.

Design Principles for Organic Semiconductors and Photovoltaic Materials

The design of high-performance organic semiconductors (OSCs) hinges on the precise control of molecular architecture to dictate solid-state packing and electronic energy levels. nih.gov For materials like this compound and its derivatives, several key principles apply:

Energy Level Tuning: The performance of electronic devices, particularly OPVs, depends on the relative alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the donor and acceptor materials. rsc.org The electron-withdrawing nature of the 1,3-dione group effectively lowers both the HOMO and LUMO levels. This makes benzothiophene-dione derivatives potential n-type (electron-transporting) or ambipolar materials, contrasting with the more common p-type (hole-transporting) behavior of many benzothiophene-based semiconductors. rsc.org This tunability is critical for creating efficient donor-acceptor junctions that facilitate charge separation. mdpi.com

Molecular Planarity and Packing: A planar molecular structure is essential for achieving close intermolecular π-π stacking in the solid state, which creates pathways for charge carriers to hop between molecules. The inherent rigidity of the benzothiophene core promotes such ordering. nih.gov Functionalization, such as the introduction of the methyl group, can influence this packing. Strategic placement of side chains can be used to balance processability (solubility) with the tendency to form highly ordered crystalline domains. nih.gov

Donor-Acceptor (D-A) Architectures: A powerful strategy in designing OSCs with low bandgaps for photovoltaic applications is to create polymers or small molecules with alternating electron-donating and electron-accepting units. mdpi.com The electron-deficient benzothiophene-1,3-dione unit can serve as a potent acceptor building block. When copolymerized with electron-rich monomers, it can lead to materials with broad absorption in the solar spectrum, a key requirement for efficient solar cells.

Structure-Property Relationships Governing Charge Transport and Optoelectronic Response

The relationship between a molecule's precise structure and its resulting electronic properties is fundamental to materials design. For benzothiophene-based systems, including those derived from this compound, subtle modifications can lead to dramatic changes in performance.

The introduction of strong electron-withdrawing groups is a proven strategy to create high-performance n-type semiconductors. For instance, studies on benzo[1,2-b:6,5-b′]dithiophene-4,5-diones—a related class of compounds—demonstrate that functionalization with electron-withdrawing pentafluorobenzoyl groups leads to materials with excellent electron mobility. rsc.org One such derivative exhibited an electron mobility (μe) of up to 6.9 x 10⁻³ cm² V⁻¹ s⁻¹ in a solution-processed OFET. rsc.org This highlights the potential of the dione (B5365651) functionality in concert with other acceptor groups to facilitate robust electron transport.

Furthermore, the nature of solubilizing alkyl side chains profoundly impacts charge transport. Studies on other π-conjugated systems have shown that linear alkyl chains often lead to more ordered molecular packing and higher charge mobility compared to branched chains, which can disrupt π-π stacking. This principle is critical when designing soluble derivatives of the benzothiophene-dione core for solution-processable electronics.

The table below summarizes key properties for a selection of benzothiophene derivatives, illustrating the structure-property relationships that govern their performance in organic electronic devices. While specific data for this compound is limited, the data for related structures provide valuable insights into the expected behavior.

| Compound Derivative | Key Structural Feature | Mobility (cm² V⁻¹ s⁻¹) | Device Type | Reference |

|---|---|---|---|---|

| 2,7-Diphenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (DPh-BTBT) | Phenyl substitution on BTBT core | μh ≈ 2.0 | Vapor-deposited OFET | nih.gov |

| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Extended π-conjugation with dibenzothiophene | μh ≈ 0.005 | Solution-sheared OFET | mdpi.comresearchgate.net |

| 2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione | Dione core with strong electron-withdrawing groups | μe ≈ 6.9 × 10⁻³ | Solution-processed OFET | rsc.org |

| 2,7-Bis-(5-n-nonyl-thiophen-2-yl)-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione | Dione core with alkyl-thiophene donors | μh ≈ 8.5 × 10⁻⁵ | OFET | rsc.org |

Ligand Design in Catalysis and Coordination Chemistry

Beyond electronics, the structural features of this compound make it an intriguing candidate for ligand design in the fields of catalysis and coordination chemistry. The presence of both a "soft" sulfur donor in the thiophene (B33073) ring and "hard" oxygen donors in the dione moiety provides multiple coordination sites for metal ions.

Chelation Properties of the Dione Moiety

The 1,3-dione functional group is a classic bidentate chelating ligand in coordination chemistry. The two oxygen atoms can coordinate to a single metal center, forming a stable six-membered ring. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with individual monodentate ligands.

While specific studies on the chelation of this compound are not widely reported, its behavior can be inferred from the well-known chemistry of β-diketonate ligands like acetylacetonate. The dione moiety is expected to act as a bidentate ligand, coordinating to a variety of transition metals. researchgate.net The formation of such metal complexes could be a route to new materials with interesting magnetic or optical properties, or to novel catalysts where the benzothiophene unit can be used to tune the electronic environment of the metal center.

Influence on Catalytic Activity and Selectivity

The incorporation of a ligand into a metal complex is a primary strategy for controlling the catalyst's activity and selectivity. A ligand derived from this compound could influence a catalytic process in several ways:

Electronic Tuning: The electron-withdrawing nature of the dione group, combined with the π-system of the benzothiophene core, would modulate the electron density at the coordinated metal center. This electronic perturbation can alter the metal's redox potential, making it more or less reactive in key catalytic steps such as oxidative addition or reductive elimination. For instance, in oxidation catalysis, such a ligand could stabilize higher oxidation states of the metal, potentially enhancing its catalytic turnover. ijoeete.com

Steric Control: The bulky and rigid benzothiophene framework can impose significant steric hindrance around the metal center. This can be used to control the selectivity of a reaction by dictating the orientation of substrates as they approach the active site, potentially leading to higher regioselectivity or stereoselectivity.

Enhanced Stability and Solubility: The strong chelation of the dione moiety can increase the thermal and chemical stability of the catalyst. Furthermore, by modifying the benzothiophene backbone (e.g., adding alkyl chains), the solubility of the metal complex can be tailored for specific solvent systems, which is crucial for optimizing homogeneous catalysis. ijoeete.com Studies on other thiophene-based ligands have shown that they can effectively stabilize metal centers and facilitate catalytic reactions like C-N bond formation. researchgate.net

While the direct application of this compound in catalysis is an emerging area, the fundamental principles of ligand design suggest it is a promising scaffold for developing novel and selective catalysts.

Structure Activity Relationship Sar Studies of 5 Methyl 2 Benzothiophene 1,3 Dione Derivatives in Molecular Recognition

Elucidation of Molecular Features Governing Target Binding and Inhibition

The interaction of benzothiophene (B83047) derivatives with biological targets is governed by a combination of molecular features inherent to the scaffold and the influence of its substituents. The planar, aromatic benzothiophene core provides a platform for π-π stacking and hydrophobic interactions with amino acid residues in a binding pocket. The electron-rich sulfur atom can participate in various non-covalent interactions, enhancing binding affinity with enzymes and receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on benzothiophene derivatives have revealed that steric, electrostatic, and electro-topological parameters are primary drivers of biological activity. researchgate.netijpsjournal.com For instance, in the context of anticancer activity, descriptors such as the Polar Surface Area and various topological indices show a strong correlation with inhibitory potency, suggesting that both the shape and electronic distribution of the molecule are critical for target engagement. researchgate.netijpsjournal.com

The nature and position of substituents on the benzothiophene ring are pivotal in determining both potency and selectivity.

Methyl Group: The addition of a methyl group at the C-5 position, as in 5-Methyl-2-benzothiophene-1,3-dione, can influence activity. In studies on nicotinamide phosphoribosyltransferase (Nampt) inhibitors, adding a methyl substituent to the C-5 position of a thiophene (B33073) core led to several effective inhibitors. rsc.org This is often due to favorable hydrophobic interactions with the target protein or by influencing the electronic properties of the aromatic system.

Side Chains: Systematic modification of substituents at other positions, such as the C-2 side chain, can dramatically alter binding affinity. In a series of Neuropeptide Y Y1 (NPY Y1) receptor antagonists, modifications to a C-2 phenyl ether substituent spanned a 1000-fold range in receptor affinity. nih.gov

Polar Interactions: For enzymes like Plasmodium falciparum N-myristoyltransferase (PfNMT), polar interactions, including electrostatic and hydrogen-bonding properties, were identified as the major molecular features affecting the inhibitory activity and selectivity of benzothiophene derivatives over the human homolog. nih.gov

Computational docking studies have further illuminated these features. For novel benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc domains, analysis highlighted the significance of Coulombic, van der Waals, and lipophilic interactions in stabilizing the protein-ligand complex. nih.gov

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Benzothiophene Derivative 20 | MRSA (PBP2a) | -6.38 | elsevierpure.comresearchgate.net |

| Benzothiophene Derivative 1 | MSSA | -5.56 | elsevierpure.comresearchgate.net |

| Benzothiophene Derivative 17 | DRSA | -5.23 | elsevierpure.comresearchgate.net |

| BTAP1 | Human IgM Fc Domain (4JVW) | -8.0 | nih.gov |

| BTAP2 | Human IgM Fc Domain (4JVW) | -7.5 | nih.gov |

| BTAP3 | Human IgM Fc Domain (4JVW) | -7.6 | nih.gov |

| Schiff Base Derivative | α-amylase | -9.0 | researchgate.net |

Mechanistic Investigations of Enzyme-Ligand Interactions

The mechanism by which benzothiophene-based ligands inhibit enzymes involves precise interactions with the catalytic or allosteric sites. Crystallographic and molecular modeling studies have provided detailed insights into these enzyme-ligand complexes.

For benzothiophene inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), crystallographic data revealed the specific binding mode within the enzyme's active site, providing a clear rationale for the observed potency and selectivity over other kinases like CDK2. nih.gov Similarly, molecular docking of benzothiophene-chalcone hybrids designed as cholinesterase inhibitors helped to elucidate the specific interactions between the inhibitors and the enzyme's active site. nih.gov

The core benzothiophene structure often serves as an anchor, positioning functional groups for critical interactions. In many enzyme active sites, this involves:

Hydrogen Bonding: Carbonyl groups, such as those in the 1,3-dione moiety, or other substituents can act as hydrogen bond acceptors, interacting with donor residues (e.g., lysine, arginine) in the enzyme active site.

Hydrophobic Interactions: The fused benzene (B151609) ring and the thiophene ring itself frequently engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine, which is crucial for ligand stabilization.

Polar and Electrostatic Interactions: As established in QSAR models, electrostatic fields are critical. The sulfur atom in the thiophene ring can modulate the electron density of the entire ring system, influencing interactions with polar residues in the binding pocket. ijpsjournal.comnih.gov

Molecular dynamics simulations of benzo[b]thiophene-2-carbaldehyde derivatives have shown the formation of stable protein-ligand complexes characterized by minimal fluctuations and sustained hydrogen bonding networks, confirming a stable and favorable binding mechanism. nih.gov

Receptor Modulation and Binding Site Characterization

Benzothiophene derivatives are known to modulate a variety of receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. The specific pattern of substitution on the benzothiophene scaffold dictates the binding affinity and functional outcome (agonist, antagonist, or selective modulator).

One of the most well-known applications is in the development of Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene (B1678788). Studies on a family of benzothiophene SERMs showed that they could provide a wide range of selectivity for estrogen receptor alpha (ERα) versus estrogen receptor beta (ERβ), from 1.2- to 67-fold, depending on the substitution pattern. acs.org Computational modeling has been instrumental in understanding how these ligands fit into the ligand-binding pocket of the estrogen receptors. acs.org Some benzothiophene-based SERMs have also been found to exert neuroprotective effects through a novel mechanism dependent on GPR30, a G-protein coupled estrogen receptor. nih.gov

In the context of GPCRs, a series of benzo[b]thiophene-derived compounds were developed as potent NPY Y1 receptor antagonists. nih.gov Structure-activity relationship studies revealed that specific substitutions at the ortho and para positions of a C-2 phenyl ether group produced a synergistic effect on binding affinity, leading to compounds with low nanomolar potency. nih.gov This highlights the sensitivity of the receptor's binding site to the spatial arrangement and electronic properties of the ligand's substituents.

| Compound | Modification | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 12t | C-2 Phenyl Ether Substitution | 15 | nih.gov |

| 12u | C-2 Phenyl Ether Substitution | 11 | nih.gov |

| 12v | C-2 Phenyl Ether Substitution | 13 | nih.gov |

Design Principles for Modulating Molecular Interactions Based on Structural Variations

The collective SAR, QSAR, and computational studies on various benzothiophene derivatives provide a set of guiding principles for designing new molecules with tailored biological activities. These principles revolve around the strategic modification of the core scaffold to optimize interactions with a specific target.

Scaffold Hopping and Core Modification: While the benzothiophene core is a potent anchor, its properties can be fine-tuned. For example, oxidation of the sulfur atom to a sulfone (benzo[b]thiophene 1,1-dioxide) transforms the electron-donating thiophene into an electron-accepting sulfonyl group. nih.govmdpi.com This dramatically alters the electronic properties and can be exploited to design inhibitors for different targets, such as STAT3, where the modified core occupies the SH2 domain pocket effectively. nih.gov

Substituent-Guided Affinity and Selectivity: The choice and placement of substituents are the primary tools for modulating activity.

Hydrophobicity and Sterics: As seen with NPY Y1 antagonists, adding specific alkyl or aryl groups at key positions (e.g., C-2) can fill hydrophobic pockets and enhance binding affinity. nih.gov The synergistic effect of multiple substitutions suggests that a comprehensive exploration of the chemical space around the core is necessary.

Polarity and Hydrogen Bonding: To achieve selectivity, particularly between related enzymes (e.g., parasite vs. human), introducing polar groups or hydrogen bond donors/acceptors is a key strategy. These features can exploit unique polar microenvironments in the target's active site that are not present in off-targets. nih.gov

Conformational Rigidity: Incorporating the benzothiophene scaffold into more complex, rigid structures can reduce the entropic penalty of binding and pre-organize the molecule into a bioactive conformation. Hybrid molecules, such as benzothiophene-chalcones, where the flexible chalcone moiety is constrained by the benzothiophene ring, have shown promise as cholinesterase inhibitors. nih.gov

Bioisosteric Replacement: The benzothiophene scaffold itself can be considered a bioisostere of other aromatic systems like naphthalene or indole. SAR studies comparing benzofuran and benzothiophene scaffolds have shown that this substitution can significantly impact activity, indicating that the presence and properties of the sulfur heteroatom are often crucial for potent biological effects. rsc.org

By applying these principles, medicinal chemists can rationally design novel derivatives of this compound and related structures to optimize molecular interactions and achieve desired therapeutic profiles.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Currently, the reported syntheses for benzothiophene (B83047) derivatives often result in racemic mixtures. The development of asymmetric synthetic routes to produce enantiomerically pure forms of 5-Methyl-2-benzothiophene-1,3-dione and its derivatives is a critical and unexplored area.

Future research should focus on adapting established asymmetric methodologies to this specific scaffold. Promising approaches could include:

Chiral Catalysis: The use of chiral metal catalysts (e.g., based on iridium, rhodium, or palladium) in key bond-forming reactions could induce enantioselectivity. researchgate.netnih.gov For instance, an enantioselective hydrogenation of a prochiral precursor could establish a stereocenter that guides the formation of the final chiral product. nih.gov

Organocatalysis: Chiral organic molecules can be effective catalysts for asymmetric transformations, offering a metal-free alternative. This approach could be applied to reactions such as asymmetric aldol (B89426) or Michael additions when functionalizing the core structure.

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be cleaved to yield the enantiomerically enriched target compound.

A high-yielding, asymmetric synthesis would be invaluable for investigating the stereospecific interactions of this compound with biological targets and for the development of advanced chiral materials. nih.govugent.be

Advanced Material Science Applications Beyond Current Scope

Benzothiophene and its derivatives are recognized for their utility in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comnumberanalytics.comnumberanalytics.com The unique electronic properties conferred by the fused thiophene-benzene ring system are central to these applications. numberanalytics.comnumberanalytics.com The this compound structure offers additional handles for tuning these properties and exploring new material science frontiers.

Unexplored applications that warrant investigation include:

Conducting Polymers and Covalent Organic Frameworks (COFs): The dione (B5365651) functionality could serve as a reactive site for polymerization reactions, leading to novel conducting polymers with tailored electronic and optical properties. numberanalytics.commdpi.com Incorporation into COFs could yield materials with high porosity and ordered structures, suitable for applications in gas storage, separation, or heterogeneous catalysis. mdpi.comresearchgate.net

Sensors and Molecular Probes: The electron-deficient nature of the 1,3-dione moiety could make it a sensitive detector for specific analytes through charge-transfer interactions or specific chemical reactions. researchgate.net Furthermore, benzothiophene derivatives have been explored as potential probes for biological imaging. numberanalytics.com

Energy Storage: Thiophene-based materials are being investigated for use as electrode materials in batteries and supercapacitors. numberanalytics.comnumberanalytics.com The specific substitution pattern of this compound could offer advantages in terms of stability, charge capacity, or ion transport.

The table below outlines potential research directions and the key features of the molecule that could be exploited.

| Research Area | Key Molecular Feature | Potential Application |

| Conducting Polymers | 1,3-Dione functionality for polymerization | Organic semiconductors, electrochromic devices |

| Covalent Organic Frameworks | Rigid, planar benzothiophene core | Gas storage, catalysis, separation |

| Chemical Sensors | Electron-deficient dione ring | Analyte detection, environmental monitoring |

| Energy Storage | Redox-active benzothiophene core | High-capacity battery and supercapacitor electrodes |

Deepening Mechanistic Understanding of Biological Interactions

Benzothiophene derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. nih.govijpsjournal.combenthamdirect.com Marketed drugs like Raloxifene (B1678788) and Zileuton contain a benzothiophene scaffold, highlighting its importance as a pharmacophore. ijpsjournal.com However, for this compound specifically, the biological activity and the underlying mechanisms of action are yet to be thoroughly investigated.

Future research should aim to:

Identify Biological Targets: Comprehensive screening against various enzymes, receptors, and ion channels is needed to identify specific biological targets. ijpsjournal.com The dione functionality might interact with active site residues of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are implicated in inflammation. researchgate.net

Elucidate Structure-Activity Relationships (SAR): Synthesizing a library of derivatives with modifications at the methyl group and the aromatic ring would help in understanding the structural requirements for biological activity. nih.gov This would provide invaluable insights for designing more potent and selective compounds. nih.gov

Investigate Cellular Pathways: Once a biological activity is confirmed, detailed studies are required to understand how the compound affects cellular signaling pathways. This involves techniques from molecular and cell biology to trace the compound's effects from the molecular target to the cellular response.

The following table summarizes potential biological activities and the rationale for investigation.

| Potential Biological Activity | Rationale for Investigation |

| Anti-inflammatory | Thiophene (B33073) derivatives are known to inhibit COX and LOX enzymes. researchgate.net |

| Anticancer | The benzothiophene scaffold is present in various anticancer agents. nih.govijpsjournal.com |

| Antimicrobial | Benzothiophene derivatives have shown activity against a range of microbes. nih.govijpsjournal.com |

| Antidiabetic | The SGLT2 inhibitor Ipragliflozin is a benzothiophene derivative. ijpsjournal.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can accelerate the design-make-test-analyze cycle by predicting molecular properties, planning synthetic routes, and generating novel chemical structures. nih.govnih.gov

For this compound, AI and ML can be leveraged in several ways:

Predictive Modeling: ML models, such as Gradient-Boosting Regression, can be trained on existing data to predict the properties of new derivatives. mdpi.com This can include predicting electronic properties (like absorption maxima for materials science applications) or biological activities (like binding affinity to a target protein). mdpi.com A recent study successfully used an ML model to predict the optical properties of 72,976 unique benzothiophene/benzodithiophene polymer combinations with high accuracy. mdpi.com

De Novo Design: Generative AI models can design novel molecules from scratch with desired properties. nih.gov By providing the model with the this compound scaffold and a set of desired characteristics (e.g., high charge carrier mobility or specific enzyme inhibition), new, optimized structures can be proposed.

Computer-Aided Synthesis Planning (CASP): AI-powered tools can analyze the structure of a target molecule and propose efficient retrosynthetic routes. nih.govacs.org This can significantly reduce the time and resources spent on developing synthetic pathways for novel derivatives of this compound.

The integration of these computational approaches promises to significantly accelerate the exploration of this compound's chemical space, leading to the faster discovery of new materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Methyl-2-benzothiophene-1,3-dione with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification, amidation, or chlorination. Key parameters include:

- Reaction Temperature : Optimal yields are achieved at 80–100°C. Lower temperatures result in incomplete reactions, while higher temperatures risk decomposition .

- Catalyst Loading : 5 mol% catalyst maximizes yield without introducing impurities .

- Reaction Time : 12–16 hours ensures completion while minimizing side products .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | >80°C improves yield |

| Catalyst Loading | 5 mol% | Excess reduces purity |

| Reaction Time | 12–16 hours | Shorter times yield byproducts |

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H NMR : Methyl groups (δ 2.35 ppm) and aromatic protons (δ 7.1–7.8 ppm) confirm substitution patterns .

- IR Spectroscopy : C=O stretching (1720 cm⁻¹) and C-S bonds (600–700 cm⁻¹) validate the dione and benzothiophene moieties .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 220 [M+H]⁺) confirm molecular weight .

Table 2 : Characteristic Spectroscopic Peaks

| Technique | Key Peaks | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 2.35 (s, 3H) | Methyl group at position 5 |

| IR | 1720 cm⁻¹ | C=O stretching |

| MS | m/z 220 [M+H]⁺ | Molecular ion confirmation |

Q. What purification methods are effective for isolating this compound from reaction byproducts?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient removes polar impurities .

- HPLC : Reverse-phase C18 columns resolve closely related analogs .

Advanced Research Questions

Q. How can molecular docking simulations guide the design of derivatives for enhanced bioactivity?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors implicated in disease (e.g., kinases, GPCRs) based on structural homology .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Optimize substituents at positions 2 and 5 to improve hydrophobic interactions .

- Validation : Compare docking scores with in vitro IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

- Structural Re-analysis : Verify compound identity via X-ray crystallography (SHELXL refinement) to rule out polymorphic effects .

Q. How to assess the compound’s stability under varying conditions using accelerated degradation studies?

- Methodological Answer :

- Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis, and oxidative (H₂O₂) conditions .

- Analytical Monitoring : Track degradation via HPLC-UV at 254 nm and correlate with loss of bioactivity .

- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at room temperature .

Q. What analytical approaches compare the electronic properties of this compound with its structural analogs?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents .

- DFT Calculations : Gaussian simulations (B3LYP/6-31G*) predict HOMO/LUMO levels and charge distribution .

- X-Ray Diffraction : SHELX-refined crystal structures reveal π-π stacking and dipole moments influencing reactivity .

Q. How does modifying substituents affect reactivity in multi-step synthesis?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Increase nucleophilicity at the thiophene ring, accelerating amidation .

- Steric Hindrance : Bulky groups at position 2 reduce yields in esterification steps; optimize via microwave-assisted synthesis .

- Halogenation : Chlorine at position 3 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。